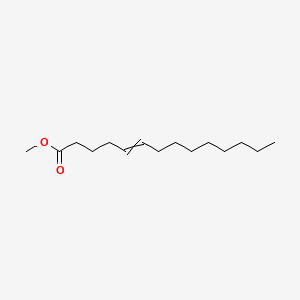
Dictyotin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyotin A is a bioactive compound isolated from seaweeds of the genus Dictyota . It is part of a vast array of components, including diterpenes, sesquiterepenes, sterols, amino acids, as well as saturated and polyunsaturated fatty acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dictyotin A are not detailed in the available literature. These properties typically include characteristics such as color, density, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación
Microtubule-Stabilizing Agent
Dictyostin A, particularly its analogues like (-)-dictyostatin, are powerful microtubule-stabilizing agents. These compounds have shown significant potential in anti-cancer research due to their ability to inhibit the growth of cancer cells, including paclitaxel-resistant clones. Dictyostin A and its derivatives promote tubulin assembly, potentially more effectively than other known compounds such as paclitaxel, and retain their activity in cells resistant to other treatments due to beta-tubulin mutations (Madiraju et al., 2005). This makes them promising candidates for new chemotherapeutic agents, as highlighted by Zhu et al. (2010) in their work on streamlined syntheses of dictyostatin analogues (Zhu et al., 2010).
Model Organism Studies
Dictyostelium discoideum, a social amoeba, has been employed as a model organism in biomedical research, including the study of immune-cell diseases, bacterial pathogenesis, and the mechanisms of anti-cancer drugs like dictyostatin. Williams et al. (2006) and Müller-Taubenberger et al. (2013) illustrate how Dictyostelium serves as an advantageous model for understanding human diseases and testing the efficacy of drugs, including those related to dictyostatin (Williams et al., 2006); (Müller-Taubenberger et al., 2013).
Tubulin Assembly and Cancer Cell Line Efficacy
Isbrucker et al. (2003) highlighted the role of dictyostatin-1 in inducing the polymerization of purified bovine brain tubulin and maintaining its stability at low temperatures. It also showed high potency against paclitaxel-resistant cancer cell lines, indicating dictyostatin's potential as a microtubule-polymerizing agent with significant implications for cancer treatment (Isbrucker et al., 2003).
Synthesis for Potential Antitumor Applications
The complex chemical structure of dictyostatins, including dictyostatin A, poses a significant challenge for their development as antineoplastic therapies. However, research like that by Vollmer et al. (2011) and Jiménez et al. (2011) has led to the development of more accessible syntheses for dictyostatin analogues, which retain potent antitumor activities and offer potential as candidates for further preclinical development (Vollmer et al., 2011); (Jiménez et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
121923-97-5 |
|---|---|
Nombre del producto |
Dictyotin A |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.49 |
Nombre IUPAC |
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol |
InChI |
InChI=1S/C20H34O2/c1-13(2)7-6-8-14(3)16-11-12-20(5,22)17-10-9-15(4)19(21)18(16)17/h7,9,14,16-19,21-22H,6,8,10-12H2,1-5H3/t14-,16+,17+,18-,19-,20-/m1/s1 |
Clave InChI |
LFSRMRBSJAHEFC-YJKDXWGCSA-N |
SMILES |
CC1=CCC2C(C1O)C(CCC2(C)O)C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
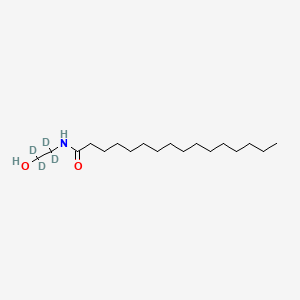



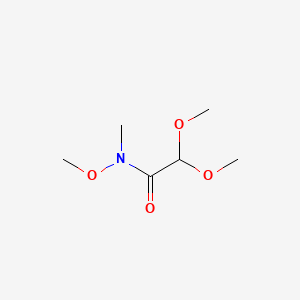
![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)
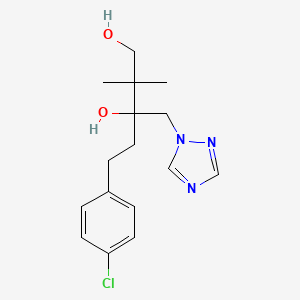
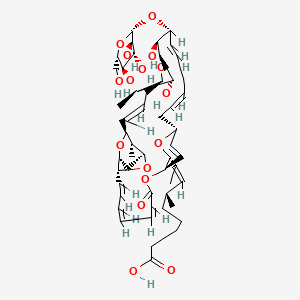
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
